molecular formula C4H8N2S B1609794 5,6-dihydro-2H-1,4-thiazin-3-amine CAS No. 73028-67-8

5,6-dihydro-2H-1,4-thiazin-3-amine

Cat. No. B1609794
CAS RN: 73028-67-8
M. Wt: 116.19 g/mol
InChI Key: KLCGUDSBFDKXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-2H-1,4-thiazin-3-amine is an organic compound belonging to the thiazine class of heterocyclic compounds. This compound is characterized by its aromatic ring system that contains two nitrogen atoms and two sulfur atoms. It is a colorless solid that is soluble in water and other polar solvents. The compound has been used in the synthesis of various drugs and pharmaceuticals, as well as in the synthesis of dyes and pigments.

Scientific Research Applications

Synthesis and Biological Activity

5,6-Dihydro-1,3-thiazin-4-one derivatives, including 5,6-dihydro-2H-1,4-thiazin-3-amine, have been synthesized via one-pot reactions. One study on 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one revealed high antiradical and anti-inflammatory activity (Kulakov et al., 2015).

Synthesis in Catalysis

A study demonstrated the synthesis of α-amino amide, 3,4-dihydroquinoxalin-2-amine, 4H-benzo[b][1,4]thiazin-2-amine, and other derivatives using cellulose sulfuric acid as a biopolymer solid acid catalyst (Mofakham et al., 2012).

Recyclization Studies

Functionalized 2,3-dihydro-1,3-thiazin-4(1H)-one derivatives have been studied for recyclization to 2,3-dihydropyrimidin-4(1H)-ones, highlighting the versatility of these compounds in chemical synthesis (Vovk et al., 2005).

Antimicrobial and Anticoccidial Activity

Research on 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones showed these compounds exhibit notable antimicrobial and anticoccidial activities (Georgiadis, 1976).

Synthesis and Structural Analysis

Studies on 5,6-dihydro-1,3-thiazin-4-ones focus on their synthesis, structural analysis, and applications in creating diverse chemical structures (Ignatova et al., 1976).

Flame Retardant Properties

Organic sulfur compounds, including derivatives of 5,6-dihydro-2H-1,4-thiazin-3-amine, have been studied for their potential as flame retardants for polyester and epoxy resins, showcasing their utility in material science (Al-Masoudi, 2018)

properties

IUPAC Name

3,6-dihydro-2H-1,4-thiazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c5-4-3-7-2-1-6-4/h1-3H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCGUDSBFDKXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474341
Record name 5,6-dihydro-2H-1,4-thiazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dihydro-2H-1,4-thiazin-3-amine

CAS RN

73028-67-8
Record name 5,6-dihydro-2H-1,4-thiazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydro-2H-1,4-thiazin-3-amine
Reactant of Route 2
5,6-dihydro-2H-1,4-thiazin-3-amine
Reactant of Route 3
5,6-dihydro-2H-1,4-thiazin-3-amine
Reactant of Route 4
5,6-dihydro-2H-1,4-thiazin-3-amine
Reactant of Route 5
Reactant of Route 5
5,6-dihydro-2H-1,4-thiazin-3-amine
Reactant of Route 6
5,6-dihydro-2H-1,4-thiazin-3-amine

Citations

For This Compound
2
Citations
T Ginman, J Viklund, J Malmström, J Blid… - Journal of Medicinal …, 2013 - ACS Publications
By use of iterative design aided by predictive models for target affinity, brain permeability, and hERG activity, novel and diverse compounds based on cyclic amidine and guanidine …
Number of citations: 54 pubs.acs.org
N Sharma, S Singh RAO, PS REDDY… - Scientia …, 2011 - mdpi.com
A selective, specific and stability-indicating gradient reverse phase highperformance liquid chromatographic (HPLC) method was developed for the determination of Ranitidine in …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.